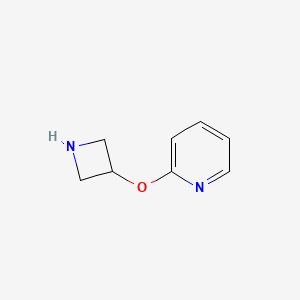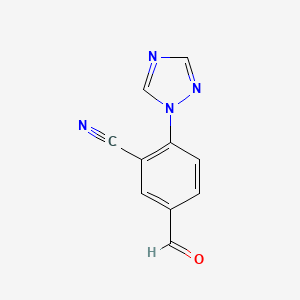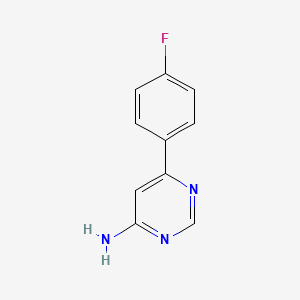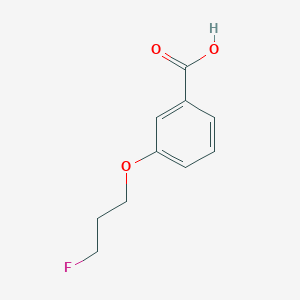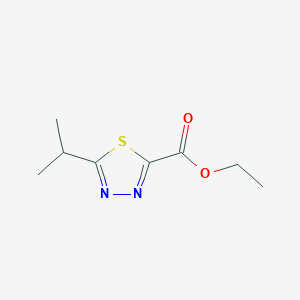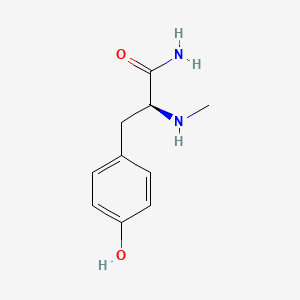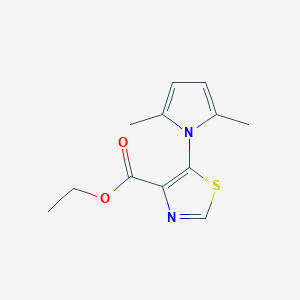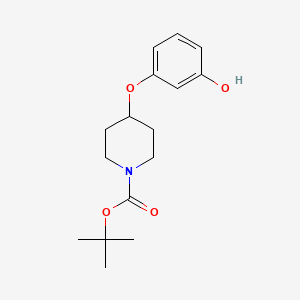
Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a hydroxyphenoxy moiety
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and proteins, influencing their function .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or protein, altering its conformation and thus its activity .
Biochemical Pathways
For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially alter the flow of metabolites through that pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.
Biochemische Analyse
Biochemical Properties
Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which is used for targeted protein degradation . The compound’s interactions with enzymes and proteins are crucial for its function in biochemical pathways, influencing the stability and activity of target proteins.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a linker in PROTAC development suggests that it can induce targeted protein degradation, thereby affecting cellular processes such as protein turnover and signal transduction . These effects are essential for understanding its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As a linker in PROTACs, it facilitates the formation of ternary complexes between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein. Additionally, the compound may influence enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the incorporation of rigidity into the linker region of bifunctional protein degraders can impact the 3D orientation of the degrader and optimize drug-like properties . These temporal effects are essential for evaluating the compound’s efficacy and safety in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by promoting targeted protein degradation. At higher doses, it may cause toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and potential side effects in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux and metabolite levels. The compound’s role in targeted protein degradation suggests that it may affect the turnover of specific proteins, thereby impacting cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for understanding its pharmacokinetics and biodistribution in biological systems .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 3-hydroxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyphenoxy moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(3-hydroxymethylphenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-aminomethylphenyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydroxyethylphenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate is unique due to the presence of the hydroxyphenoxy moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-9-7-13(8-10-17)20-14-6-4-5-12(18)11-14/h4-6,11,13,18H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINCKQZGNIRWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride](/img/structure/B1444704.png)
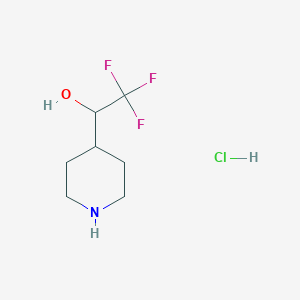
![5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1444706.png)


![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)
![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)
